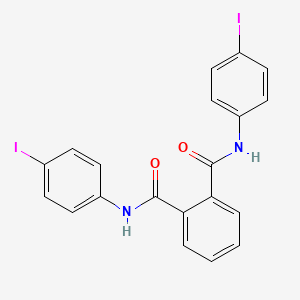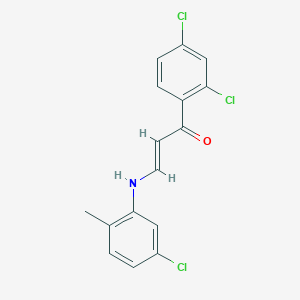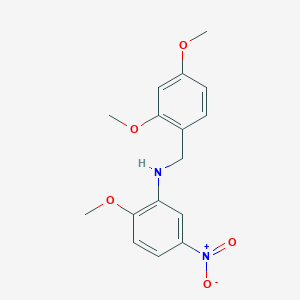![molecular formula C24H15ClN2O2 B5187395 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-1-carboxamide](/img/structure/B5187395.png)
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-1-carboxamide typically involves the condensation of 2-aminophenol with aldehydes to form benzoxazole derivatives . The reaction is catalyzed by pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature . The intermediate product is then coupled with 4-chlorobenzoyl chloride in the presence of a base to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, especially involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities .
科学的研究の応用
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anticancer activities.
Industry: Utilized in the development of fluorescent probes and dyes due to its photophysical properties.
作用機序
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit protein tyrosine phosphatase-1B (PTB-1B), which is involved in the regulation of insulin signaling pathways . This inhibition can lead to antidiabetic effects. Additionally, its antimicrobial activity is attributed to the disruption of microbial cell membranes .
類似化合物との比較
Similar Compounds
- N-(1,3-benzoxazol-2-yl)benzamide
- N-(1,3-benzoxazol-2-yl)benzenesulfonamide
- N-(1,3-benzoxazol-2-yl)phenylacetamide
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and photophysical properties . Its chlorine substitution enhances its antimicrobial efficacy compared to other benzoxazole derivatives .
特性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O2/c25-20-13-12-16(14-19(20)24-27-21-10-3-4-11-22(21)29-24)26-23(28)18-9-5-7-15-6-1-2-8-17(15)18/h1-14H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPYHQPVQCMWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-methoxyethyl)-9-(2-phenylvinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5187319.png)
![5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5187325.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5187327.png)


![(4Z)-4-[[4-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5187343.png)
![3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B5187346.png)

![N,N-Dimethyl-N-{4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}amine](/img/structure/B5187392.png)
![11-(1-pyrenylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5187403.png)
![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187409.png)
![1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride](/img/structure/B5187419.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B5187427.png)
